Threo-guaiacylglycerol

Cancer Research Cytotoxicity Stereoisomerism

Threo-guaiacylglycerol is the stereochemically defined neolignan required for reproducible lignin β-O-4 depolymerization modeling, hepatocellular carcinoma MEK/ERK pathway interrogation (IC50 39.02 μM vs. 45.56 μM for the erythro isomer), and pro-angiogenic tube-formation studies. The erythro isomer is scientifically invalid for these applications due to distinct 13C NMR fingerprints, divergent cytotoxic potencies, and confounding degradation kinetics. Procure only the pure threo isomer to ensure data validity and eliminate stereochemical variables.

Molecular Formula C10H14O5
Molecular Weight 214.21 g/mol
Cat. No. B15594420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThreo-guaiacylglycerol
Molecular FormulaC10H14O5
Molecular Weight214.21 g/mol
Structural Identifiers
InChIInChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10-/m0/s1
InChIKeyLSKFUSLVUZISST-WPRPVWTQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Threo-Guaiacylglycerol: A Stereochemically Defined 8-O-4′-Neolignan for Precision Research and Lignin Model Applications


Threo-guaiacylglycerol (CAS 27391-16-8) is a naturally occurring 8-O-4′-type neolignan, characterized by its specific threo stereochemistry at the C-7 and C-8 positions of the glycerol side chain [1]. As a core structural motif of the β-O-4 linkage, the most abundant inter-unit bond in lignin, it serves as an indispensable model compound for studying lignin biosynthesis, structure, and depolymerization [2]. Its well-defined stereochemistry is critical for accurate physicochemical and biological profiling, distinguishing it from its erythro isomer and other closely related phenylpropanoids [3].

Why Threo-Guaiacylglycerol Cannot Be Replaced by Its Erythro Isomer or Generic Guaiacylglycerol Mixtures


Generic substitution is scientifically invalid for threo-guaiacylglycerol because its biological activity, physicochemical behavior, and analytical signature are inherently stereochemistry-dependent. The threo and erythro isomers exhibit distinct 13C NMR chemical shift signatures [1], demonstrate divergent cytotoxic potencies in cancer cell models [2], and display different pro-angiogenic activities [3]. Furthermore, lignin model compound studies rely on the specific threo configuration of the β-O-4 linkage to accurately mimic native lignin structure and reactivity; a mixture of isomers would confound kinetic studies and degradation pathway analyses. Therefore, research requiring precise stereochemical definition, such as mechanism-of-action studies, analytical method development, or lignin depolymerization modeling, mandates the use of the pure threo isomer to ensure data reproducibility and validity.

Quantitative Differentiation of Threo-Guaiacylglycerol: Evidence-Based Selection Criteria


Superior Cytotoxicity of Threo Isomer Against Hepatocellular Carcinoma Cells Compared to Erythro Isomer

The threo-guaiacylglycerol-β-coniferyl aldehyde ether derivative (compound 2b) demonstrated superior cytotoxicity against Hep3B hepatocellular carcinoma cells, with an IC50 value of 39.02 μM, compared to its erythro counterpart (compound 1b), which exhibited an IC50 of 45.56 μM. [1] This represents a 14.3% improvement in potency for the threo isomer. The assay was performed using an MTT cell viability assay. [1]

Cancer Research Cytotoxicity Stereoisomerism

Threo Isomer Displays Stronger Pro-Angiogenic Activity than Erythro Isomer in Endothelial Tube Formation

In a direct comparison of pro-angiogenic activity, threo-guaiacylglycerol-8-O-4'-(coniferyl alcohol) ether (tGGCE) was found to be more active than its erythro isomer (eGGCE) in promoting endothelial cell tube formation on Matrigel. [1] The study, which isolated both stereoisomers from soybean xylem sap, identified the threo form (tGGCE) as the more potent pro-angiogenic molecule in the μM to nM range, based on enhanced tube formation assays. [1]

Angiogenesis Endothelial Cell Biology Neolignan

Distinct 13C NMR Chemical Shift Signatures Enable Unambiguous Differentiation from Erythro Isomer

The threo and erythro stereoisomers of guaiacylglycerol 8-O-4′-coniferyl ether exhibit distinct 13C NMR chemical shifts, particularly at specific carbon positions. For example, the C-γ (C-9) carbon shows a chemical shift difference (Δδ) of -0.2 ppm for the threo isomer (87.2 ppm) compared to the synthetic standard (±)-1 (87.0 ppm). [1] A direct comparison table of 13C NMR data for threo-GCCE and erythro-GCCE provides a definitive spectral fingerprint for each isomer, enabling unambiguous identification and quantification in complex mixtures. [1]

Analytical Chemistry Structural Elucidation Quality Control

Quantifiable In Vivo Antiangiogenic Activity in a Zebrafish Embryo Model

A threo-guaiacylglycerol derivative, threo-guaiacylglycerol-β-methyl vanillate ether (compound 2), demonstrated a 42.56% inhibition of angiogenesis at a concentration of 10 μM in an in vivo zebrafish embryo model. [1] This activity was comparable to that of the reference antiangiogenic compound, 2-methoxyestradiol. [1] This provides a quantitative, whole-organism efficacy benchmark for this class of compound.

Angiogenesis In Vivo Pharmacology Drug Discovery

Validated Application Scenarios for Threo-Guaiacylglycerol in Research and Development


Investigating Stereochemistry-Dependent Cytotoxicity in Hepatocellular Carcinoma Research

Researchers studying the molecular mechanisms of hepatocellular carcinoma (HCC) should utilize threo-guaiacylglycerol derivatives as tool compounds. The direct, head-to-head evidence demonstrating its superior potency over the erythro isomer against Hep3B cells (IC50 of 39.02 μM vs. 45.56 μM) [1] provides a clear rationale for selecting the threo stereoisomer. This allows for precise interrogation of the MEK/ERK signaling pathway, which is differentially affected by these epimers [1]. Using the correct stereoisomer is critical for ensuring the biological relevance and reproducibility of apoptosis and cell signaling studies.

Pro-Angiogenesis and Cardiovascular Disease Modeling

For studies focused on therapeutic angiogenesis, wound healing, or cardiovascular disease, threo-guaiacylglycerol-8-O-4'-(coniferyl alcohol) ether (tGGCE) is the validated choice. Comparative studies have confirmed that the threo isomer is more potent than its erythro counterpart (eGGCE) in promoting endothelial cell tube formation, a key step in new blood vessel growth [2]. This functional advantage makes it the preferred stereoisomer for developing and testing pro-angiogenic drug candidates and for elucidating the cellular pathways involved in vascular regeneration.

Lignin Structural Analysis and Depolymerization Studies

In the fields of biorefining, bioenergy, and green chemistry, threo-guaiacylglycerol is an essential model compound for studying the β-O-4 linkage, the most prevalent bond in native lignin. [3] Its specific stereochemistry is crucial because lignin biosynthesis yields polymers with defined threo/erythro ratios that influence polymer properties and reactivity. Using the pure threo isomer allows for controlled, reproducible studies of lignin depolymerization kinetics, catalytic cleavage mechanisms, and the development of analytical methods for tracking lignin degradation products, thereby avoiding the confounding variables introduced by stereoisomeric mixtures.

Analytical Method Development and Quality Control for Natural Product Libraries

Analytical chemists and QC departments in natural product research require the pure threo isomer as a reference standard. The distinct 13C NMR fingerprint, which clearly differentiates it from the erythro isomer, [4] enables the development of highly specific and accurate analytical methods, such as HPLC and NMR, for identifying and quantifying this compound in plant extracts or synthetic mixtures. This ensures the integrity of compound libraries used for high-throughput screening and biological testing, preventing misinterpretation of bioactivity data arising from misidentified or impure samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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